molecular formula C8H9N5 B3035310 2-benzyl-2H-1,2,3,4-tetrazol-5-amine CAS No. 31694-91-4

2-benzyl-2H-1,2,3,4-tetrazol-5-amine

Cat. No. B3035310
CAS RN: 31694-91-4
M. Wt: 175.19 g/mol
InChI Key: SYWWVUJXAAINHI-UHFFFAOYSA-N
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Description

2-benzyl-2H-1,2,3,4-tetrazol-5-amine is an organic compound with the molecular formula C8H9N5. It appears as a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine consists of a benzyl group attached to a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The fifth position of the tetrazole ring is substituted with an amine group .


Physical And Chemical Properties Analysis

2-benzyl-2H-1,2,3,4-tetrazol-5-amine has a molecular weight of 175.19 and a melting point of 84-85°C . It is predicted to have a boiling point of 393.6±35.0°C and a density of 1.39±0.1 g/cm3 .

Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including 2-benzyl-2H-1,2,3,4-tetrazol-5-amine, play a very important role in medicinal and pharmaceutical applications . They can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .

Molecular Docking

Molecular docking is an invaluable tool in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics . Tetrazole derivatives can be used in molecular docking studies to understand their interactions with biological targets.

Synthesis of Novel Compounds

A progression of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been synthesized by the buildup of 5-phenyl-1,2,3,4-tetrazoles with different acylating reagents . This shows the potential of tetrazole derivatives in the synthesis of novel compounds.

Biological Activities of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . As tetrazole derivatives can form both aliphatic and aromatic heterocyclic compounds , they can potentially contribute to the biological activities of indole derivatives.

Antiviral Activity

Indole derivatives have shown antiviral activity . Given the structural similarities between indole and tetrazole derivatives, it’s possible that 2-benzyl-2H-1,2,3,4-tetrazol-5-amine could also exhibit antiviral properties.

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives have shown anti-inflammatory and analgesic activities . Given the potential for tetrazole derivatives to form heterocyclic compounds , it’s possible that 2-benzyl-2H-1,2,3,4-tetrazol-5-amine could also have these properties.

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 2-benzyl-2H-1,2,3,4-tetrazol-5-amine are not mentioned in the search results, research into tetrazole derivatives is ongoing due to their potential applications in medicinal chemistry and materials science .

properties

IUPAC Name

2-benzyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-8-10-12-13(11-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWVUJXAAINHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2N=C(N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289700
Record name 2-(Phenylmethyl)-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-2H-1,2,3,4-tetrazol-5-amine

CAS RN

31694-91-4
Record name 2-(Phenylmethyl)-2H-tetrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31694-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylmethyl)-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-2H-1,2,3,4-tetrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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